N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-methylbutyl)ethanediamide
Description
N'-[2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-methylbutyl)ethanediamide is a synthetic small molecule featuring a central ethanediamide (oxalamide) backbone. Its structure includes two critical moieties:
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-methylbutyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3/c1-18(2)10-11-24-22(28)23(29)25-17-20(21-9-6-16-30-21)27-14-12-26(13-15-27)19-7-4-3-5-8-19/h3-9,16,18,20H,10-15,17H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTQHLVIIBYGFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The compound belongs to a class of ethanediamide derivatives with piperazine and aromatic substituents. Key structural analogs and their differences are summarized below:
*Estimated based on structural similarity to BA74036 .
†Calculated using average atomic masses.
Key Differences and Implications
Substituent Effects on Solubility: The morpholin-4-yl ethyl group (BA75358) introduces polarity, likely improving aqueous solubility compared to the target compound’s isoamyl chain .
Synthetic Routes :
- Piperazine-containing analogs are often synthesized via reductive amination or nucleophilic substitution (e.g., using sodium triacetoxylborohydride or propionyl chloride) .
- Ethanediamide derivatives typically form through coupling reactions between amines and oxalyl chloride .
Biological Activity: Compounds with 4-phenylpiperazine (e.g., ) show affinity for dopamine D3 receptors, suggesting the target compound may share similar CNS targets .
Research Findings and Trends
- Piperazine Derivatives : Piperazine-based compounds are prioritized in drug discovery due to their versatility in modulating receptor selectivity and pharmacokinetics .
- Furan Moieties : The furan ring in the target compound may contribute to π-π interactions in binding pockets, as seen in ranitidine analogs () .
- Structure-Activity Relationships (SAR) : Hydrophobic substituents (e.g., isoamyl) generally enhance blood-brain barrier penetration, while polar groups (e.g., morpholine) improve solubility .
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